4-Bromobenzylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation reaction of 4-bromobenzaldehyde with aromatic aminophenols to produce Schiff base monomers, which are then converted to polyphenol derivatives through oxidative polycondensation reactions in an aqueous alkaline medium . Another study synthesized substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines from readily available precursor materials via a common synthetic pathway . Additionally, (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide was synthesized through the condensation of 4-bromobenzaldehyde and sulfadiazine .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various techniques such as FT-IR, NMR, and single-crystal X-ray diffraction analysis . These studies provide detailed information on the molecular configurations and the nature of the bonds within the compounds.
Chemical Reactions Analysis
The chemical reactions of these compounds involve the formation of Schiff bases and their subsequent polymerization. The electrochemical oxidation-reduction characteristics of the compounds were determined using cyclic voltammetry . The study of substituted phenethylamine analogues revealed major bromine-containing ions in the EI-MS spectra, indicating the presence of bromine in the molecular structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were extensively analyzed. The thermal, optical, electrochemical, and fluorescent properties were investigated, with particular attention to the effects of electron-donating groups on these properties . The gas chromatographic separations and vapor phase infrared spectra provided data for the determination of the position of substitution of methoxy groups on the benzyl aromatic ring . The non-linear optical properties of Schiff base materials related to 4-bromobenzylamine were analyzed using various spectroscopic techniques and theoretical calculations .
Relevant Case Studies
Case studies in the papers include the analysis of the Schiff base material CBBA and its comparison with other halogen-substituted analogues to understand the relationship between molecular structure and non-linear optical properties . Another case study involves the crystal structure analysis of 2-bromo-N-(2,4-difluorobenzyl)benzamide, which is an intermediate for the synthesis of phenanthridinone, providing insights into the supramolecular packing array involving hydrogen-bonds and halogen interactions .
Scientific Research Applications
1. Intermediate in Organic Synthesis
4-Bromobenzylamine hydrochloride is utilized as an important intermediate in organic synthesis, particularly in the fields of medicine, pesticides, and chemicals. This application is evidenced by research that focused on improving the traditional process of hydrobromide bromine preparation, resulting in a method that is cost-effective, simple, and environmentally friendly (Wang Ling-ya, 2015).
2. Neurological Research
The compound has been used in neurological research, particularly in studying noradrenergic neurotransmission. For instance, one study used a related compound, DSP-4, to investigate its effects on GABAergic neurotransmission in the prefrontal cortex of adult rats, providing insights into the interactions between noradrenergic and GABAergic systems (A. Bortel, P. Nowak, & R. Brus, 2008).
3. Synthesis of Heterocyclic Compounds
4-Bromobenzylamine hydrochloride is also used in the synthesis of various heterocyclic compounds, as evidenced by research focusing on the synthesis of 1,4-benzodiazepin-3-ones from o-bromobenzylamines and amino acids (Hexiang Wang, Yongwen Jiang, Kun Gao, & D. Ma, 2009).
4. Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives involving bromobenzylamine hydrochloride has shown potential applications in photodynamic therapy for cancer treatment. These compounds demonstrate significant properties like high singlet oxygen quantum yield, making them suitable as Type II photosensitizers (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
5. Antitumor Activity
Further, derivatives of bromobenzylamine hydrochloride have been synthesized and screened for antitumor activity. For example, a study on the synthesis of hetero annulated carbazoles, such as isoxazolo-, pyrido-, and pyrimido carbazoles, showed significant selective growth inhibition on certain cancer cell lines (Karunanidhi Murali, H. Sparkes, & K. Rajendra Prasad, 2017).
Safety And Hazards
4-Bromobenzylamine hydrochloride is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
(4-bromophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYUYDBWQMSOKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180797 | |
Record name | 4-Bromobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzylamine hydrochloride | |
CAS RN |
26177-44-6 | |
Record name | 4-Bromobenzylamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26177-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.170 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOBENZYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAM3KDR8MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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